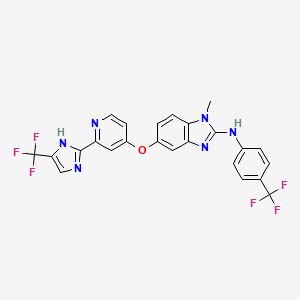

Raf265

Descripción

Propiedades

IUPAC Name |

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABJJWZLRMPFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025871 | |

| Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927880-90-8 | |

| Record name | RAF 265 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927880908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAF-265 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methyl-5-((2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-4-pyridinyl)oxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAF-265 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O434L3768 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Raf265: A Dual Inhibitor of the RAF/MEK/ERK and VEGF Signaling Pathways

An In-Depth Technical Guide on the Core Mechanism of Action

Introduction

Raf265, also known as CHIR-265, is an orally bioavailable small molecule that has demonstrated potent antineoplastic activity in preclinical and clinical studies.[1] Developed as a multi-kinase inhibitor, its primary mechanism of action involves the dual inhibition of key enzymes in two critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis: the RAF/MEK/ERK pathway and the Vascular Endothelial Growth Factor (VEGF) pathway.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from key studies, experimental protocols, and visual representations of the signaling cascades it modulates.

Core Mechanism of Action: Dual Kinase Inhibition

This compound exerts its therapeutic effects by binding to and inhibiting the activity of specific serine/threonine and receptor tyrosine kinases. This dual-targeting strategy is designed to simultaneously block tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[1][2]

Inhibition of the RAF/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[] Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, particularly melanoma.[3] this compound potently inhibits several members of the RAF kinase family, including:

-

B-Raf (wild-type and V600E mutant): The V600E mutation in B-Raf leads to constitutive activation of the pathway, driving uncontrolled cell growth. This compound is a potent inhibitor of both the wild-type and the V600E mutant forms of B-Raf.[5]

-

C-Raf: C-Raf is another important member of the RAF kinase family that can also contribute to aberrant signaling in cancer.[5]

By inhibiting B-Raf and C-Raf, this compound prevents the downstream phosphorylation and activation of MEK and subsequently ERK.[5] The inhibition of ERK phosphorylation is a key indicator of this compound's on-target activity, leading to cell cycle arrest and apoptosis in tumor cells.[3][5]

Inhibition of the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGF signaling pathway plays a central role in this process. This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in this pathway.[1][2] By inhibiting VEGFR2, this compound disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new tumor blood vessels.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50/EC50 (nM) | Reference |

| C-Raf | Cell-free assay | 3 - 60 | [5] |

| B-Raf (wild-type) | Cell-free assay | 3 - 60 | [5] |

| B-Raf (V600E) | Cell-free assay | 3 - 60 | [5] |

| B-Raf (V600E) | Cell-based | 140 | [3] |

| VEGFR2 | Cell-free assay | 30 | [5] |

| VEGFR2 | Cell-based | 190 | [3] |

| PDGFRβ | Cell-based | 790 | [3] |

| c-Kit | Cell-based | 1100 | [3] |

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dosage | Outcome | Reference |

| HCT116 | 12 mg/kg | 71% to 72% Tumor Volume Inhibition | [5] |

| A375M | 100 mg/kg (orally) | Inhibition of FDG accumulation, decreased tumor volumes | [5] |

| Human Melanoma | 40 mg/kg (daily for 30 days) | >50% reduction in tumor growth in 7 of 17 tumor implants | [6][7] |

| Mouse Efficacy | 10, 30, 100 mg/kg (orally, every 2 days) | 100 mg/kg: Tumor regression; 30 mg/kg: Robust stasis; 10 mg/kg: Modest inhibition | [8] |

Table 3: Phase I Clinical Trial Results in Metastatic Melanoma

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | 48 mg once daily (continuous) | [9][10] |

| Objective Response Rate | 12.1% (8 of 66 evaluable patients) | [9][10] |

| Partial Metabolic Response | 20.7% (12 of 58 evaluable patients) | [9][10] |

| Common Adverse Events | Fatigue (52%), diarrhea (34%), weight loss (31%) | [9][10] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: Dual inhibition of RAF and VEGFR2 signaling pathways by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

Protocol:

-

Raf and MEK proteins are combined at 2x the final concentration in an assay buffer (50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, and 1 mM DTT).[5]

-

15 µL of the protein mixture is dispensed into each well of a polypropylene assay plate.[5]

-

3 µL of this compound, diluted in 100% DMSO to 10x the final concentration, is added to the wells. Control wells receive DMSO alone.[5]

-

The kinase reaction is initiated by adding 12 µL of 2.5x ³³P-ATP diluted in the assay buffer.[5]

-

The reaction is allowed to proceed for 45-60 minutes at room temperature.[5]

-

The reaction is stopped by the addition of 70 µL of a stop reagent containing 30 mM EDTA.[5]

-

Samples are transferred to a filtration plate, and the amount of incorporated ³³P is quantified using a scintillation counter to determine kinase activity.[5]

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

1 x 10⁴ cells are seeded in 200 µL of medium in each well of a 96-well plate.[5]

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM).[5]

-

Cells are incubated with the compound for 48 hours.[5]

-

20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours.[5]

-

The supernatant is removed, and the formazan crystals are dissolved in 200 µL of DMSO.[5]

-

The absorbance is measured at 595 nm using a plate reader to determine the percentage of viable cells relative to untreated controls.[5]

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Human tumor cells (e.g., melanoma or colorectal cancer cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[6][7]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.[6][7]

-

This compound is administered orally at a specified dose and schedule (e.g., 40 mg/kg, daily). The control group receives a vehicle control.[6][7]

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.[6][7]

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarkers like pERK, Ki-67, and cyclin D1.[6][7]

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent, orally bioavailable, dual inhibitor of the RAF/MEK/ERK and VEGF signaling pathways. Its mechanism of action, centered on the inhibition of B-Raf (wild-type and V600E mutant), C-Raf, and VEGFR2, provides a strong rationale for its use in cancers driven by these pathways, such as melanoma. Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis. While clinical trials have shown some antitumor activity, further research is needed to optimize its therapeutic potential and identify patient populations most likely to benefit from this multi-targeted approach. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the continued development and strategic application of this compound and similar multi-kinase inhibitors in oncology.

References

- 1. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]

CHIR-265: A Dual Inhibitor of Raf Kinase and VEGFR-2 Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows CHIR-265 to simultaneously disrupt two critical pathways implicated in tumor growth, proliferation, and angiogenesis: the Ras/Raf/MEK/ERK signaling cascade and the VEGF/VEGFR-2 pathway.[3][4] Preclinical studies have demonstrated its efficacy in a broad range of cancer models, particularly those harboring B-Raf mutations.[3] This technical guide provides a comprehensive overview of the CHIR-265 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways Targeted by CHIR-265

CHIR-265 exerts its anti-neoplastic effects by concurrently inhibiting two distinct but interconnected signaling pathways crucial for cancer progression.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key components of this pathway, particularly in Ras and B-Raf, are prevalent in many human cancers, leading to constitutive pathway activation and uncontrolled cell growth.[3] CHIR-265 is a potent inhibitor of Raf kinases, including wild-type B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant.[5] By binding to and inhibiting Raf kinases, CHIR-265 prevents the phosphorylation and activation of downstream MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells with activating B-Raf or Ras mutations.[3][5]

References

Raf265: A Comprehensive Technical Guide to its Target Profile and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor targeting key kinases involved in cancer cell proliferation and angiogenesis. Primarily recognized as a pan-Raf inhibitor, it demonstrates significant activity against B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant. Additionally, this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This dual-targeting mechanism positions this compound as a compelling agent in oncology, particularly in tumors driven by the Ras/Raf/MEK/ERK signaling pathway and those reliant on neovascularization. This in-depth technical guide provides a comprehensive overview of the this compound target profile, its binding site interactions, and detailed experimental protocols for its characterization.

Target Profile and Kinase Selectivity

This compound exhibits a multi-targeted profile, with high potency against Raf family kinases and VEGFR2. Its broader selectivity has been characterized across the kinome, revealing a profile that includes other receptor tyrosine kinases.

Primary Targets: Raf Kinases and VEGFR2

The primary targets of this compound are the serine/threonine kinases of the Raf family and the receptor tyrosine kinase VEGFR2. Inhibition of these targets disrupts two critical pathways in cancer progression: the MAPK signaling cascade and tumor-induced angiogenesis.[1][2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |

| B-Raf (wild-type) | Biochemical | 3 - 60 | [3] |

| B-Raf (V600E) | Biochemical | 3 - 60 | [3] |

| C-Raf | Biochemical | 3 - 60 | [3] |

| VEGFR2 | Biochemical | 30 (EC50) | [3] |

| PDGFRβ | Biochemical | <100 | [4] |

| c-Kit | Biochemical | <100 | [4] |

| Src | Biochemical | >10,000 | [2] |

| LCK | Biochemical | >6,000 | [2] |

| FYN | Biochemical | >10,000 | [2] |

Cellular Activity Profile

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating preferential activity in those with B-Raf mutations.

| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) | Reference |

| HT29 | Colorectal Cancer | V600E | 5 - 10 | [3] |

| MDAMB231 | Breast Cancer | Wild-type | 5 - 10 | [3] |

| A375M | Melanoma | V600E | 0.14 | [1] |

| SK-MEL-28 | Melanoma | V600E | 0.14 | [1] |

| MALME-3M | Melanoma | V600E | 0.14 | [1] |

Binding Sites and Mechanism of Action

The mechanism of this compound involves direct binding to the ATP-binding pocket of its target kinases, leading to the inhibition of their catalytic activity.

Raf Kinase Binding

Crystallographic studies of this compound in complex with the wild-type B-Raf kinase domain (PDB ID: 5CT7) reveal a Type II binding mode.[2][5] This means that this compound binds to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped out of its canonical position.[2] This mode of inhibition is distinct from Type I inhibitors that bind to the active "DFG-in" conformation.

Key interactions observed in the co-crystal structure include:

-

Hinge Region: The imidazole moiety of this compound forms hydrogen bonds with the backbone of Cys532 in the hinge region of B-Raf.[2]

-

Hydrophobic Pockets: The trifluoromethylphenyl and benzimidazole groups occupy hydrophobic pockets within the kinase domain, contributing to the high-affinity binding.[2]

Downstream Signaling Inhibition

By inhibiting Raf kinases, this compound effectively blocks the phosphorylation of their downstream substrates, MEK1 and MEK2.[3] This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of the entire MAPK signaling cascade.[3] The consequence of this pathway inhibition is the induction of cell cycle arrest and apoptosis in cancer cells harboring B-Raf mutations.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against Raf kinases.

Materials:

-

Recombinant Raf kinase (B-Raf, C-Raf, or B-Raf V600E)

-

MEK1 (kinase-dead) as a substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT

-

[γ-33P]ATP

-

This compound (or other test compounds) dissolved in 100% DMSO

-

Stop Reagent: 30 mM EDTA

-

Wash Buffer

-

Phosphocellulose filter plates

-

Scintillation fluid

-

Microplate reader capable of detecting radioactivity

Procedure:

-

Prepare a solution of Raf kinase and MEK1 substrate in the assay buffer.

-

Dispense 15 µL of the kinase/substrate mixture into each well of a polypropylene assay plate.

-

Add 3 µL of this compound (at 10x the final desired concentration) or DMSO (for control wells) to the appropriate wells.

-

Initiate the kinase reaction by adding 12 µL of [γ-33P]ATP solution.

-

Incubate the plate at room temperature for 45-60 minutes.

-

Stop the reaction by adding 70 µL of the stop reagent.

-

Transfer 90 µL of the reaction mixture to a pre-wetted phosphocellulose filter plate.

-

Wash the filter plate six times with wash buffer using a vacuum manifold.

-

Dry the filter plate completely.

-

Add 100 µL of scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Phospho-MEK/ERK Assay (Western Blot)

This protocol outlines the use of Western blotting to assess the inhibition of MEK and ERK phosphorylation by this compound in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 48 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium from each well.

-

Add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 595 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[1]

Clinical Development

This compound has been evaluated in Phase I and II clinical trials for the treatment of patients with locally advanced or metastatic melanoma.[6][7][8] These studies aimed to determine the safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose of the compound.[6][7]

Conclusion

This compound is a potent dual inhibitor of Raf kinases and VEGFR2, demonstrating significant anti-tumor activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the inhibition of the MAPK signaling pathway and angiogenesis, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other multi-targeted kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. 2.3 Western blot analysis [bio-protocol.org]

- 7. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | Semantic Scholar [semanticscholar.org]

- 8. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Raf265 (CHIR-265): A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raf265, also known as CHIR-265, is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases critical in cancer progression.[1] This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, with a focus on its dual mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound is a multi-kinase inhibitor that primarily targets the RAF serine/threonine kinases (B-Raf, C-Raf, and B-Raf V600E mutant) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] By inhibiting the RAF/MEK/ERK signaling pathway, this compound impedes tumor cell proliferation and induces apoptosis.[2] Concurrently, its inhibition of VEGFR-2 disrupts tumor angiogenesis, a crucial process for tumor growth and metastasis.[1] This document summarizes key quantitative data, outlines experimental protocols for the evaluation of this compound, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as B-Raf, is a common driver of oncogenesis, particularly in melanoma. This compound was developed as a second-generation pan-RAF inhibitor with the added benefit of targeting VEGFR-2, a key mediator of angiogenesis.[3][4] This dual-targeting approach aims to simultaneously inhibit tumor cell growth and cut off the tumor's blood supply, potentially leading to more durable anti-cancer responses.

Pharmacology

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of two key signaling pathways:

-

RAF/MEK/ERK Pathway Inhibition: this compound is a potent inhibitor of both wild-type and mutant forms of B-Raf, as well as C-Raf.[2] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK. The inactivation of this pathway leads to cell cycle arrest and apoptosis in tumor cells dependent on this signaling cascade.[2]

-

VEGFR-2 Pathway Inhibition: this compound also inhibits the tyrosine kinase activity of VEGFR-2.[1] VEGFR-2 is the primary receptor for VEGF-A, a potent pro-angiogenic factor. By blocking VEGFR-2 signaling, this compound inhibits the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[1]

In Vitro Activity

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 / EC50 (nM) | Assay Type |

| B-Raf (V600E) | 3 - 60 | Cell-free assay |

| B-Raf (wild-type) | 3 - 60 | Cell-free assay |

| C-Raf | 3 - 60 | Cell-free assay |

| VEGFR-2 | 30 | Cell-free assay |

Data compiled from multiple sources.[2]

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |

| HT29 | Colorectal Cancer | V600E | 5 - 10 |

| MDAMB231 | Breast Cancer | G464V | 5 - 10 |

Data compiled from multiple sources.[2]

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of this compound. In a study using HCT116 colorectal cancer xenografts, this compound administered at 12 mg/kg resulted in a tumor volume inhibition of 71% to 72%.[2] In A375M melanoma xenografts, oral administration of 100 mg/kg this compound led to a decrease in tumor volume.[2]

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Bioavailability (%) | Half-life (h) |

| Mouse | 5 (IV/PO) | 51 | 41 |

| Rat | 5 (IV/PO) | >95 | 46 |

| Dog | 1.25 (IV/PO) | 35 | 27 |

| Monkey | 1 (IV/PO) | 48 | 28 |

Data from a single preclinical study.[3]

Clinical Pharmacokinetics

In a Phase I clinical trial in patients with metastatic melanoma, this compound exhibited a long serum half-life of approximately 200 hours.[5][6] The maximum tolerated dose (MTD) was determined to be 48 mg administered once daily.[5][6]

Toxicology

The safety profile of this compound has been evaluated in a Phase I/II clinical trial (NCT00304525).[7]

Table 4: Common Treatment-Related Adverse Events (≥30% of patients) in the Phase I/II Clinical Trial of this compound

| Adverse Event | Incidence (%) |

| Fatigue | 52 |

| Diarrhea | 34 |

| Weight Loss | 31 |

Data from a Phase I/II clinical trial in patients with metastatic melanoma.[5][6]

Dose-limiting toxicities observed at higher doses included thrombocytopenia and visual disturbances such as vitreous floaters.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

-

Recombinant kinases (e.g., B-Raf, C-Raf, VEGFR-2) are incubated with a kinase-specific substrate and ATP in a suitable buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³³P-ATP), ELISA, or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the RAF/MEK/ERK signaling pathway.

Methodology:

-

Cancer cells are treated with this compound for a defined period.

-

The cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of MEK and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules. The vehicle used for administration should be reported (e.g., 60% PEG400/40% PG).[3]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound is a promising dual inhibitor of the RAF/MEK/ERK and VEGFR-2 signaling pathways with demonstrated preclinical and early clinical activity. Its ability to target both tumor cell proliferation and angiogenesis provides a strong rationale for its development as a cancer therapeutic. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into its efficacy in different cancer types and in combination with other therapies is warranted.

References

- 1. This compound | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase I/II, Open Label, Dose Escalation Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamics of this compound (CHIR-265) Administered Orally to Patients with Locally Advanced or Metastatic Melanoma. | Research with human participants [onderzoekmetmensen.nl]

The Role of Raf265 in Oncology: A Technical Guide

Introduction: Raf265 (also known as CHIR-265) is an orally bioavailable, small-molecule multi-kinase inhibitor with significant potential in oncology. Developed as a potent inhibitor of both the RAF signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR-2), this compound targets two critical pathways involved in tumor growth, proliferation, and angiogenesis. This dual mechanism of action suggests its potential efficacy across a range of human cancers, particularly those driven by mutations in the Ras/Raf/MEK/ERK pathway, such as melanoma. This document provides a detailed overview of this compound, its mechanism of action, preclinical efficacy, and clinical findings, tailored for researchers and drug development professionals.

Mechanism of Action: Dual Pathway Inhibition

This compound exerts its antineoplastic effects by concurrently inhibiting two major signaling cascades: the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR-2 pathway, a key mediator of angiogenesis.

-

RAF Kinase Inhibition : this compound is a potent inhibitor of several RAF kinase isoforms, including B-Raf, mutant B-Raf (V600E), and C-Raf. The B-Raf V600E mutation is a known oncogenic driver in approximately 60% of human melanomas. By binding to and inhibiting these kinases, this compound blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.

-

VEGFR-2 Inhibition : The compound also potently inhibits VEGFR-2, disrupting the signaling cascade initiated by VEGF. This action hinders the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize. In xenograft models with wild-type Ras/Raf, the antitumor activity of this compound appears to be primarily driven by this anti-angiogenic effect, as evidenced by decreased vessel density.

The dual inhibition of these pathways offers a comprehensive approach to cancer therapy, simultaneously targeting tumor cell-intrinsic proliferation signals and the tumor's supportive microenvironment.

Preclinical Data

The antitumor activity of this compound has been characterized in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo xenograft studies.

In Vitro Kinase and Cellular Inhibition

This compound demonstrates potent inhibition against key kinases in both cell-free and cell-based environments. The compound is particularly effective against the B-Raf V600E mutant, which is a key therapeutic target.

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

| B-Raf (V600E) | Biochemical | 0.5 | |

| Cell-based | 140 | ||

| B-Raf (Wild Type) | Biochemical | 70 | |

| C-Raf | Biochemical | 19 | |

| VEGFR-2 | Cell-free | 30 | |

| Cell-based | 190 | ||

| c-Kit | Cell-based | 1100 | |

| PDGFRβ | Cell-based | 790 |

Table 1: In vitro inhibitory activity of this compound against various kinases.

In cell proliferation assays, the sensitivity of tumor cells to this compound correlates with their B-Raf mutation status; cells with mutant B-Raf are the most sensitive. For instance, in HT29 (B-Raf V600E) and MDAMB231 (B-Raf G464V) cells, this compound shows inhibitory activity with an IC50 of 5 to 10 μM.

In Vivo Antitumor Activity

In vivo studies using xenograft models have confirmed the antitumor efficacy of this compound. The compound has been shown to induce tumor regression, particularly in models with B-Raf mutations.

| Cancer Type | Model | Treatment | Outcome | Reference |

| Melanoma | Orthotopic patient implants | 40 mg/kg, daily for 30 days | 41% of tumors (7 of 17) showed >50% reduction in growth. Responders were predominantly B-Raf wild-type (5 of 7). | |

| Colorectal Cancer | HCT116 Xenografts | 12 mg/kg | 71% to 72% tumor volume inhibition (TVI%). | |

| Melanoma | A375M Xenografts | 100 mg/kg (oral) | Inhibition of FDG accumulation and decreased tumor volumes. |

Table 2: Summary of in vivo efficacy of this compound in xenograft models.

In B-Raf mutant tumors, this compound-induced regression is associated with decreased phosphorylation of MEK and modulation of cell-cycle markers like p27, cyclin D1, and Ki67. In B-Raf wild-type models, its efficacy is linked more closely to the inhibition of angiogenesis.

Experimental Protocols

Preclinical Orthotopic Melanoma Xenograft Model

A key preclinical study utilized an orthotopic implant model to evaluate this compound's effectiveness in a setting that more closely mimics clinical disease.

Experimental Design:

-

Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.

-

Implantation: Tumor tissues were orthotopically implanted into nude mice.

-

Tumor Growth & Cohort Selection: Of the 34 patient tumors, 17 successfully grew in mice and were used for the drug response evaluation.

-

Treatment: Mice bearing established tumors were treated with this compound at a dose of 40 mg/kg daily for 30 days.

-

Endpoint Analysis: The primary endpoint was tumor growth inhibition. Secondary analyses included the evaluation of MEK/ERK phosphorylation, proliferation markers (Ki-67, Cyclin D1), and apoptosis markers via tissue microarray analysis. Genetic mutation profiles (e.g., B-Raf, N-Ras) were correlated with drug response.

Clinical Studies

This compound has been evaluated in a first-in-human, Phase I/II, open-label, dose-escalation study in patients with locally advanced or metastatic melanoma, irrespective of their B-Raf mutation status (NCT00304525).

Study Design and Objectives

The primary goals of the study were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of orally administered this compound. The trial enrolled 77 patients, of whom 39 (51%) had B-Raf-mutant melanoma and 33 (43%) had B-Raf wild-type disease.

Clinical Findings

The study established an MTD of 48 mg once daily. This compound demonstrated antitumor activity in patients with both B-Raf-mutant and B-Raf wild-type melanoma, a distinguishing feature compared to more selective B-Raf V600E inhibitors.

| Parameter | Finding | Reference |

| Patient Population | 77 patients with advanced/metastatic melanoma (51% B-Raf mutant, 43% B-Raf wild-type). | |

| Maximum Tolerated Dose (MTD) | 48 mg once daily, continuous dosing. | |

| Pharmacokinetics | Long serum half-life of approximately 200 hours. | |

| Objective Response Rate (ORR) | 12.1% (8 of 66 evaluable patients) had an objective response. This included one complete response (in a B-Raf WT patient) and seven partial responses. | |

| Metabolic Response | 20.7% (12 of 58 evaluable patients) showed a partial metabolic response as measured by FDG-PET imaging. | |

| Pharmacodynamics | On-treatment tumor biopsies showed dose-dependent inhibition of p-ERK. A significant increase in placental growth factor and a decrease in soluble VEGFR-2 were observed, confirming target engagement of the angiogenic pathway. | |

| Common Adverse Events (AEs) | Fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%). | |

| Grade 3/4 Toxicities | Overall rate was 53.2%. At higher doses, thrombocytopenia and diarrhea were notable. |

Table 3: Summary of Phase I/II Clinical Trial Results for this compound in Melanoma.

Conclusion

This compound is a dual RAF/VEGFR-2 inhibitor that has demonstrated antitumor activity in both preclinical models and clinical trials for melanoma. Its ability to target both the primary tumor cell proliferation pathway and angiogenesis provides a strong rationale for its use in oncology. Notably, its clinical activity in both B-Raf-mutant and B-Raf wild-type melanoma patients suggests a broader therapeutic potential than inhibitors selective for only the B-Raf V600E mutation. While the observed response rates and toxicity profile at tolerable doses have presented challenges, the study of this compound provides a valuable framework for the ongoing development of pan-RAF inhibitors and combination therapies targeting angiogenesis in cancer treatment.

An In-depth Technical Guide to the Inhibition of B-Raf V600E Mutant by Raf265

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of activating mutations in the B-Raf proto-oncogene, particularly the V600E substitution, has revolutionized the therapeutic landscape for metastatic melanoma and other malignancies. This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cellular proliferation and survival. Raf265 (also known as CHIR-265) is a potent, orally bioavailable small-molecule inhibitor targeting the Raf family of kinases, including the B-Raf V600E mutant. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative inhibitory profile, and its effects on downstream signaling and cellular fate. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction: The B-Raf V600E Mutation and the MAPK Pathway

The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, thereby regulating a multitude of cellular processes including proliferation, differentiation, and survival. The B-Raf serine/threonine kinase is a central component of this pathway. The substitution of valine with glutamic acid at codon 600 (V600E) in the B-Raf protein results in a constitutively active kinase that signals independently of upstream RAS activation. This aberrant signaling is a key oncogenic driver in approximately 50% of melanomas and is also found in a subset of other cancers.

This compound is a novel multikinase inhibitor with potent activity against both wild-type and mutant B-Raf, as well as other kinases involved in tumor progression and angiogenesis, such as VEGFR2[1]. Its ability to target the constitutively active B-Raf V600E mutant makes it a compound of significant interest in oncology drug development.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the B-Raf V600E kinase, thereby preventing the phosphorylation and subsequent activation of its downstream target, MEK. This blockade of the MAPK cascade leads to the inhibition of ERK phosphorylation, which in turn prevents the activation of transcription factors responsible for cell cycle progression and survival. The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in B-Raf V600E-mutant cancer cells[2].

Furthermore, this compound's inhibitory activity against VEGFR2 contributes to its anti-cancer effects by disrupting tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis[1].

Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Inhibition

The potency of this compound has been evaluated in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of Kinases by this compound

| Kinase Target | IC50 (nM) | Reference |

| B-Raf V600E | 0.5 | |

| B-Raf (wild-type) | 70 | |

| C-Raf | 19 | |

| VEGFR2 | 30 (EC50) | [2] |

| c-Kit | <100 | |

| PDGFRβ | <100 |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: Cellular Activity of this compound in B-Raf V600E Mutant Cell Lines

| Cell Line | Cancer Type | Proliferation IC50 (µM) | Reference |

| A375 | Melanoma | 0.04 - 0.2 | |

| Malme-3M | Melanoma | 0.04 - 0.2 | |

| WM-1799 | Melanoma | 0.04 - 0.2 | |

| SKMEL-28 | Melanoma | Similar to Ba/F3-B-RAF V600E | |

| Ba/F3-B-RAF V600E | Pro-B Cell Line | 0.14 | |

| HT29 | Colorectal Cancer | 5 - 10 | [2] |

| MDAMB231 | Breast Cancer | 5 - 10 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

B-Raf V600E Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors like this compound.

Materials:

-

B-Raf(V600E) recombinant enzyme

-

5x Kinase Buffer 1

-

ATP (500 µM)

-

5X Raf substrate (e.g., inactive MEK1)

-

Kinase-Glo® MAX reagent (Promega)

-

White, 96-well microplate

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a master mixture containing 6 µl 5x Kinase Buffer 1, 1 µl ATP (500 µM), 10 µl 5X Raf substrate, and 8 µl of nuclease-free water per well[1].

-

Inhibitor Addition: Add 5 µl of the test inhibitor (this compound) at various concentrations to the designated wells of the 96-well plate. For positive and blank controls, add 5 µl of the inhibitor solvent (e.g., DMSO)[1].

-

Enzyme Addition: Thaw the B-Raf(V600E) enzyme on ice and dilute it to the working concentration using 1x Kinase Buffer 1. Add 20 µl of the diluted enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 20 µl of 1x Kinase Buffer 1[1].

-

Kinase Reaction: Incubate the plate at 30°C for 45 minutes[1].

-

Signal Detection: After the incubation, add 50 µl of Kinase-Glo Max reagent to each well. Cover the plate with aluminum foil and incubate at room temperature for 15 minutes[1].

-

Data Acquisition: Measure the luminescence using a microplate reader[1]. The signal is inversely proportional to the kinase activity.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

B-Raf V600E mutant cell line (e.g., A375)

-

Complete cell culture medium

-

96-well, flat-bottomed tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 200 µl of complete medium[2]. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48 hours[2].

-

MTT Addition: Add 20 µl of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[2].

-

Formazan Solubilization: Carefully remove the supernatant and add 200 µl of DMSO to each well to dissolve the formazan crystals[2].

-

Data Acquisition: Measure the absorbance at 595 nm using a microplate reader[2]. The absorbance is directly proportional to the number of viable cells.

Western Blotting for MAPK Pathway Proteins

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with this compound.

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a potent inhibitor of the B-Raf V600E mutant, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of melanoma and other cancers harboring this mutation. Its dual-targeting of B-Raf and VEGFR2 presents a promising therapeutic strategy by simultaneously inhibiting tumor cell growth and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for B-Raf V600E-driven cancers. Further investigation into the clinical efficacy and safety profile of this compound is warranted.

References

CHIR-265 and the VEGFR-2 Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Raf serine/threonine kinases and the Vascular Endothelial Growth factor Receptor 2 (VEGFR-2). This dual inhibition allows CHIR-265 to simultaneously disrupt two critical pathways in tumor progression: the MAPK/ERK signaling cascade, which drives cell proliferation and survival, and the VEGFR-2 signaling pathway, a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the interaction between CHIR-265 and the VEGFR-2 signaling cascade, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to CHIR-265 and VEGFR-2

CHIR-265 is a multi-kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] Its efficacy stems from its ability to concurrently inhibit Raf kinases (B-Raf, mutant B-RafV600E, and c-Raf) and VEGFR-2.[2][3] The inhibition of the Raf/MEK/ERK pathway is a primary mechanism for its direct anti-proliferative and pro-apoptotic effects on tumor cells.[1][2]

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.[4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4] By inhibiting VEGFR-2, CHIR-265 disrupts this pro-angiogenic signaling, thereby impeding the tumor's ability to establish and maintain a blood supply.[5]

Quantitative Data: Inhibitory Profile of CHIR-265

The potency of CHIR-265 against its primary targets has been quantified in various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

| Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| VEGFR-2 | Cell-free (p-VEGFR-2) | EC50 = 30 | [2][3] |

| B-Raf (wild-type) | Biochemical | IC50 = 3-60 | [2][3] |

| B-Raf (V600E) | Biochemical | IC50 = 3-60 | [2][3] |

| c-Raf | Biochemical | IC50 = 3-60 | [2][3] |

| c-Kit | Biochemical | IC50 in low nM range | |

| PDGFRβ | Cell-based | EC50 = 790 | |

| p-ERK | Cell-based (SK-MEL-28, Malme-3M, A375M) | EC50 = 140-300 |

Table 1: Inhibitory Activity of CHIR-265 against Key Kinase Targets.

The VEGFR-2 Signaling Cascade and its Inhibition by CHIR-265

The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling pathways. CHIR-265, by blocking the kinase activity of VEGFR-2, effectively abrogates these downstream signals. The primary pathways affected include:

-

The PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) cascade, promoting endothelial cell proliferation.

-

The PI3K-Akt Pathway: VEGFR-2 activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, a key signaling node that promotes endothelial cell survival and migration.

-

The p38 MAPK Pathway: This pathway, also activated by VEGFR-2, is involved in endothelial cell migration and actin cytoskeleton reorganization.

The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by CHIR-265.

Caption: VEGFR-2 signaling cascade and inhibition by CHIR-265.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of CHIR-265 against VEGFR-2 kinase in a cell-free system.

Objective: To quantify the IC50 or EC50 value of CHIR-265 for VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP (Adenosine triphosphate)

-

CHIR-265 (or other test inhibitor)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation, or a phosphotyrosine-specific antibody for ELISA)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of CHIR-265 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate (Poly(Glu, Tyr)), and the serially diluted CHIR-265.

-

Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.

-

ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Proceed with the chosen detection method to measure kinase activity. For ADP-Glo™, this involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. For ELISA, this involves transferring the reaction mixture to an antibody-coated plate.

-

Data Analysis: The signal from the detection method is inversely proportional to the inhibitory activity of CHIR-265. Plot the percentage of inhibition against the logarithm of the CHIR-265 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic efficacy of CHIR-265 in a mouse xenograft model.

Objective: To assess the in vivo efficacy of CHIR-265 on tumor growth and to analyze its effects on VEGFR-2 signaling and angiogenesis within the tumor microenvironment.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., A375 melanoma, which has a B-RafV600E mutation)

-

CHIR-265 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Reagents for tissue fixation (formalin) and processing

-

Antibodies for immunohistochemistry (e.g., anti-p-VEGFR-2, anti-CD31 for microvessel density, anti-Ki-67 for proliferation)

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of the chosen tumor cells into the flank of the immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer CHIR-265 orally to the treatment group at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Pharmacodynamic Analysis:

-

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Section the tissue and perform IHC staining for p-VEGFR-2 to assess target inhibition, CD31 to quantify microvessel density (a measure of angiogenesis), and Ki-67 to measure cell proliferation.

-

Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen. Lyse the tissue to extract proteins and perform western blotting to analyze the phosphorylation status of VEGFR-2, MEK, and ERK.

-

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups. Quantify the IHC staining and western blot signals to assess the biological effects of CHIR-265.

References

- 1. novctrd.com [novctrd.com]

- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of Raf265 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raf265 (also known as CHIR-265) is a potent, orally bioavailable multi-kinase inhibitor with primary activity against Raf kinases (B-Raf, B-Raf V600E, and C-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Its mechanism of action centers on the suppression of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, a critical pathway for cell proliferation and survival that is frequently dysregulated in various cancers, particularly melanoma.[3][4] This technical guide provides a comprehensive overview of the downstream targets of this compound inhibition, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Core Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both wild-type and mutant forms of Raf proteins.[2] This inhibition prevents the phosphorylation and activation of the downstream kinases MEK1 and MEK2.[2] Consequently, the phosphorylation and activation of ERK1 and ERK2 are suppressed, leading to the modulation of numerous downstream substrates involved in cell cycle progression, apoptosis, and angiogenesis.[2][5] Additionally, this compound's inhibition of VEGFR2 disrupts tumor angiogenesis, further contributing to its anti-neoplastic activity.[1][3]

Key Downstream Signaling Pathways and Targets

The primary downstream consequence of this compound inhibition is the attenuation of the MAPK/ERK signaling pathway. This leads to a cascade of effects on various cellular processes, as detailed below.

MAPK/ERK Pathway Inhibition

-

p-MEK and p-ERK: Treatment with this compound leads to a significant reduction in the phosphorylation of MEK (p-MEK) and, subsequently, ERK (p-ERK).[2][6] This is a direct indicator of on-target activity and is often used as a pharmacodynamic biomarker in preclinical and clinical studies.[5][7] A dose-dependent inhibition of p-ERK has been observed in patient tumor biopsies.[5][7]

Cell Cycle Regulation

-

Cyclin D1 and p27: The MAPK/ERK pathway plays a crucial role in regulating the cell cycle. Inhibition of this pathway by this compound leads to a decrease in the expression of Cyclin D1, a key protein for G1 phase progression.[6][8] Concurrently, an increase in the levels of the cyclin-dependent kinase inhibitor p27 has been observed, contributing to cell cycle arrest.[8] In some responding tumors, a reduction in phospho-cyclin D1 is also noted.[6]

Apoptosis Induction

-

Bcl-2 Family Proteins: this compound has been shown to induce apoptosis in cancer cells.[2] This is mediated, in part, by the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, in responding tumors, an induction of the pro-apoptotic mediator BCL2-like 11 (BIM) has been observed.[1][6]

Angiogenesis

-

VEGFR2 Signaling: By directly inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF.[1][3] This leads to a reduction in the proliferation of human microvascular endothelial cells (hMVEC) and disrupts tumor angiogenesis.[2] In clinical studies, a decrease in soluble VEGFR-2 (sVEGFR-2) levels was observed in patients treated with this compound.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on tumor growth.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

| B-Raf V600E | Cell-free assay | 3 - 60 | [2] |

| B-Raf (wild type) | Cell-free assay | 3 - 60 | [2] |

| C-Raf | Cell-free assay | 3 - 60 | [2] |

| VEGFR2 | Cell-free assay | 30 (EC50) | [2] |

| B-Raf V600E | Cell-based assay | 140 (EC50) | [8] |

| VEGFR2 | Cell-based assay | 190 (EC50) | [8] |

| PDGFRβ | Cell-based assay | 790 (EC50) | [8] |

| c-Kit | Cell-based assay | 1100 (EC50) | [8] |

Table 2: Preclinical Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| HCT116 (colorectal) | 12 mg/kg | 71 - 72 | [2] |

| A375M (melanoma) | 100 mg/kg (orally) | Significant decrease in tumor volume | [2] |

| Human Melanoma Biopsy | 40 mg/kg, every day for 30 days | >50% reduction in 7 of 17 tumors (41%) | [1][10] |

| A375M (melanoma) | 30 mg/kg, orally q2d | Robust stasis/tumor growth inhibition | [3] |

| A375M (melanoma) | 100 mg/kg, orally q2d | Tumor regression | [3] |

Experimental Protocols

The following are generalized protocols for key experiments used to determine the downstream targets of this compound.

Western Blotting for Phosphorylated Kinases

This protocol is used to assess the phosphorylation status of MEK and ERK in response to this compound treatment.

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Tumor Biomarkers

This protocol is used to evaluate the expression of biomarkers like p-ERK, Ki-67, and Cyclin D1 in tumor tissues from xenograft models or patient biopsies.

-

Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against p-ERK, Ki-67, or Cyclin D1 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Quantify the staining intensity and percentage of positive cells using a microscope and image analysis software.

In Vitro Raf Kinase Assay

This assay measures the direct inhibitory effect of this compound on Raf kinase activity.

-

Reaction Setup: In a 96-well plate, combine recombinant active Raf kinase (B-Raf, C-Raf, or B-Raf V600E), a kinase buffer, and varying concentrations of this compound.

-

Substrate Addition: Add a kinase-dead MEK1 protein as a substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Quantify the amount of phosphorylated MEK1. This can be done using various methods, including:

-

ELISA: Using an antibody specific for phosphorylated MEK.

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into MEK1.

-

Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures ADP production.

-

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Mechanisms of Resistance to this compound

Resistance to Raf inhibitors, including this compound, is a significant clinical challenge. The primary mechanisms involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

-

Reactivation of MAPK Signaling:

-

Mutations in Downstream Effectors: Acquired mutations in MEK1 can render it constitutively active, bypassing the need for Raf-mediated phosphorylation.

-

Upregulation of other Kinases: Increased expression or activation of other kinases, such as Protein Kinase D3 (PRKD3), can contribute to the reactivation of the MAPK pathway.[11]

-

C-RAF Activation: In some contexts, resistance can be driven by the activation of C-RAF.

-

-

Activation of Bypass Pathways:

Visualizations

Signaling Pathways

Caption: this compound inhibits B-Raf, C-Raf, and VEGFR2.

Experimental Workflow

Caption: Western Blot workflow for p-ERK detection.

Resistance Mechanisms

Caption: Mechanisms of resistance to this compound.

References

- 1. This compound inhibits the growth of advanced human melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase D3 sensitizes RAF inhibitor this compound in melanoma cells by preventing reactivation of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (this compound) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Dissecting Therapeutic Resistance to RAF Inhibition in Melanoma by Tumor Genomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

The Pharmacodynamics of CHIR-265 (RAF265) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the RAF serine/threonine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] This dual inhibition allows CHIR-265 to exert both direct anti-proliferative and pro-apoptotic effects on tumor cells and to disrupt the process of tumor angiogenesis. This technical guide provides an in-depth overview of the pharmacodynamics of CHIR-265 in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways and experimental workflows.

Mechanism of Action

CHIR-265 functions as a multi-kinase inhibitor, with its primary targets being key components of the mitogen-activated protein kinase (MAPK) signaling pathway and the angiogenesis pathway.

Inhibition of the RAF/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, are common in various cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[4] CHIR-265 potently inhibits both wild-type and mutant forms of B-Raf, as well as c-Raf.[4] By binding to and inhibiting these kinases, CHIR-265 blocks the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in cancer cells with activating BRAF or RAS mutations.[4][5]

Inhibition of VEGFR-2 and Angiogenesis

Tumor growth beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. CHIR-265 is a potent inhibitor of VEGFR-2 phosphorylation.[4] By blocking VEGFR-2 signaling, CHIR-265 can inhibit the proliferation and migration of endothelial cells, thereby disrupting tumor angiogenesis and limiting the tumor's access to essential nutrients and oxygen.[1]

Quantitative Pharmacodynamic Data

The in vitro activity of CHIR-265 has been characterized across various cancer cell lines and kinase assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of CHIR-265

| Kinase Target | IC50 (nM) |

| B-Raf (V600E) | 0.5 |

| c-Raf | 19 |

| B-Raf (wild-type) | 70 |

Data sourced from preclinical studies.[4]

Table 2: In Vitro Cellular Activity of CHIR-265

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) for Proliferation |

| A375 | Melanoma | V600E | 0.04 - 0.2 |

| Malme-3M | Melanoma | V600E | 0.04 - 0.2 |

| WM-1799 | Melanoma | V600E | 0.04 - 0.2 |

| SK-MEL-28 | Melanoma | V600E | 0.14 |

| HT29 | Colorectal | V600E | 5 - 10 |

| HCT116 | Colorectal | K-Ras mutant | Not specified |

Data compiled from multiple preclinical investigations.[4][6]

Table 3: Anti-Angiogenic Activity of CHIR-265

| Assay | Cell Type | EC50 (nM) |

| VEGFR-2 Phosphorylation | - | 30 |

| VEGF-stimulated Proliferation | hMVEC | 20 |